N-ethyl-1-ethynylcyclobutan-1-amine
Description
Context of Alkyne-Functionalized Amines in Synthetic Chemistry
Alkyne-functionalized amines are a highly versatile class of building blocks in organic synthesis. The presence of the alkyne, a carbon-carbon triple bond, offers a rich platform for a multitude of chemical transformations. This functionality can serve as a versatile handle, allowing for the diversification of the amine scaffold into more complex structures. acs.org
One of the most prominent applications of terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings, which are valuable linkers in various chemical and biological applications. nih.gov Furthermore, the alkyne group can participate in a wide array of other reactions, including Sonogashira couplings, hydroamination, and various cycloaddition reactions, enabling the construction of diverse molecular frameworks. The direct C-H alkynylation of amines is also an emerging strategy for the late-stage functionalization of complex molecules, such as drugs and natural products. acs.org
The amine functionality itself is a fundamental component in organic chemistry, acting as a base or a nucleophile in numerous reactions. amerigoscientific.comnumberanalytics.com The combination of an amine and an alkyne in one molecule, as seen in N-ethyl-1-ethynylcyclobutan-1-amine, creates a powerful synthon for the construction of nitrogen-containing heterocycles and other complex amine derivatives. openmedicinalchemistryjournal.com The development of novel alkyne and amine linkers continues to be an active area of research, particularly for applications in bioconjugation and the synthesis of multifunctionalized oligonucleotides. nih.gov
Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design
Cyclobutane rings, once considered mere curiosities due to their inherent ring strain, are now increasingly recognized for their valuable contributions to molecular design, particularly in medicinal chemistry. nih.govresearchgate.net The inclusion of a cyclobutane scaffold in a molecule imparts a unique three-dimensional geometry and conformational rigidity that is distinct from more flexible acyclic or larger ring systems. researchgate.netru.nl This can be highly advantageous in the design of bioactive molecules, where precise control over the spatial arrangement of pharmacophoric groups is crucial for target binding.
The puckered nature of the cyclobutane ring allows it to serve as a non-planar scaffold, helping molecules to "escape from flatland" – a concept in medicinal chemistry that advocates for the incorporation of three-dimensional features to improve the properties of drug candidates. researchgate.net By replacing more flexible or larger cyclic systems, cyclobutane rings can enhance metabolic stability and direct the orientation of key functional groups. nih.gov Moreover, the C-C bonds in cyclobutane are slightly longer than in unstrained alkanes, and the ring exhibits a degree of puckering to relieve torsional strain, leading to a unique conformational profile. ru.nl
Although less common than five- and six-membered rings, cyclobutane motifs are found in a number of natural products and have been incorporated into several marketed drugs. lifechemicals.comresearchgate.net The relative chemical inertness of the cyclobutane ring, despite its strain, makes it a stable scaffold for the construction of complex molecules. ru.nl Advances in synthetic methodologies have made the incorporation of this structural motif more accessible, leading to a growing interest in its application in drug discovery and materials science. researchgate.netlifechemicals.com
Overview of Research Trajectories for this compound
Given the lack of specific published research on this compound, its potential research trajectories can be inferred from the known reactivity and utility of its constituent functional groups. The unique combination of a terminal alkyne, a secondary amine, and a rigid cyclobutane core makes this compound a promising candidate for investigation in several areas of chemical science.
A primary research direction would be its use as a versatile building block in organic synthesis. The terminal alkyne is primed for a variety of coupling and cycloaddition reactions, which could be exploited to synthesize a library of novel compounds. For instance, reaction of the alkyne with various azides via CuAAC would yield a series of triazole-containing cyclobutane derivatives. These products could be screened for biological activity, as triazoles are a common feature in many pharmaceuticals.
Another avenue of research would be to explore the derivatization of the N-ethyl amine functionality. Acylation, alkylation, or sulfonylation of the amine would provide access to a diverse set of amides, tertiary amines, and sulfonamides, each with potentially unique chemical and biological properties. The development of synthetic methods for the N-alkylation of amines is a mature field, and these established protocols could be readily applied to this compound. organic-chemistry.orgjocpr.com
Furthermore, the entire molecule could serve as a novel scaffold in medicinal chemistry. The rigid cyclobutane ring provides a defined three-dimensional orientation for the amine and alkyne substituents, which could be designed to interact with specific biological targets. The metabolic stability often conferred by cyclobutane rings could also be a beneficial feature. nih.gov
In the field of materials science, the terminal alkyne could be used for the synthesis of novel polymers. For example, it could be incorporated into polymer backbones or used as a pendant group for cross-linking or further functionalization of materials. acs.org
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₃N |
| IUPAC Name | This compound |
| Molar Mass | 123.20 g/mol |
| CAS Number | Not available |
| SMILES | CCNC1(CCC1)C#C |
| InChI | InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
| InChIKey | ASULSZREJHMPSK-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Summary of Functional Group Characteristics
| Functional Group | Key Features and Synthetic Utility |
| Terminal Alkyne | - Readily participates in copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.gov- Can undergo Sonogashira coupling, hydroamination, and other addition reactions.- Acts as a handle for C-H functionalization and diversification of molecular scaffolds. acs.org |
| Secondary Amine | - Acts as a nucleophile and a base. amerigoscientific.comnumberanalytics.com- Can be readily alkylated, acylated, or otherwise functionalized to form tertiary amines, amides, etc. organic-chemistry.orgjocpr.com- A key functional group in many biologically active molecules and pharmaceuticals. amerigoscientific.com |
| Cyclobutane Ring | - Provides a rigid, non-planar, three-dimensional scaffold. researchgate.netru.nl- Can enhance metabolic stability and control the conformation of attached functional groups. nih.gov- Increasingly used in medicinal chemistry to "escape from flatland" and improve drug-like properties. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
N-ethyl-1-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3 |
InChI Key |
ASULSZREJHMPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC1)C#C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Ethyl 1 Ethynylcyclobutan 1 Amine
Reactivity Profile of the Ethynyl (B1212043) Moiety
The ethynyl group is known to participate in a variety of chemical reactions.
Reactivity of the Secondary N-Ethyl Amine Functionality
Impact of Steric Hindrance on Amine Reactivity
The reactivity of an amine is fundamentally linked to the availability of the nitrogen atom's lone pair of electrons to act as a nucleophile or a base. In the case of N-ethyl-1-ethynylcyclobutan-1-amine, the substituents on the nitrogen atom and the adjacent quaternary carbon create significant steric hindrance, which is expected to modulate its reactivity.
The presence of alkyl groups attached to a nitrogen atom can act as physical barriers, impeding the approach of other molecules. chemistryguru.com.sg This steric hindrance can make it more difficult for the nitrogen's lone pair to be donated, thereby decreasing its basicity and nucleophilicity. chemistryguru.com.sg For this compound, both the ethyl group and the 1-ethynylcyclobutyl group contribute to this steric crowding. The cyclobutyl group, being a bulky substituent attached to the same carbon as the amino group, plays a crucial role in shielding the nitrogen atom.
The concept of "N exposure" has been proposed as a measure of the steric hindrance effect in amines, quantifying the accessibility of the reactive nitrogen atom. libretexts.org While specific calculations for this compound are not available, it is anticipated that the combination of the ethyl group and the rigid, sterically demanding cyclobutyl moiety would result in a relatively low N exposure value. This would suggest a reduced reactivity compared to less hindered primary or secondary amines. libretexts.org In some highly hindered amines, excessive steric hindrance can even lead to a planar geometry around the nitrogen atom, altering its hybridization from the typical sp3 configuration. rsc.org
Table 1: Factors Influencing the Reactivity of this compound
| Feature | Expected Effect on Reactivity | Rationale |
| Ethyl Group | Decrease | Contributes to steric hindrance around the nitrogen atom. chemistryguru.com.sg |
| Cyclobutyl Group | Decrease | Acts as a bulky substituent, further shielding the nitrogen. chemistryguru.com.sg |
| 1-Ethynyl Group | May slightly decrease basicity | The sp-hybridized carbons of the ethynyl group are more electronegative than sp3 carbons, potentially exerting a weak electron-withdrawing effect. |
| Overall Steric Hindrance | Significant Decrease | The combination of substituents is expected to significantly lower the nucleophilicity and basicity compared to simpler amines. chemistryguru.com.sglibretexts.org |
Cyclobutane (B1203170) Ring Participations in Reaction Mechanisms
The cyclobutane ring in this compound is not merely a passive scaffold but an active participant in its chemical reactivity due to its inherent ring strain. Cyclobutane possesses a significant amount of ring strain, calculated to be 26.3 kcal/mol, arising from non-ideal bond angles (angle strain) and eclipsing interactions of hydrogen atoms (torsional strain). masterorganicchemistry.commasterorganicchemistry.com This stored energy makes the ring susceptible to reactions that lead to its opening, as this relieves the strain. libretexts.orgmasterorganicchemistry.com
For instance, cyclobutanes can undergo hydrogenation to yield open-chain alkanes under conditions where larger, strain-free rings like cyclohexane (B81311) are resistant. pharmaguideline.com This suggests that reactions of this compound, particularly under forcing conditions or in the presence of certain catalysts, could involve the cleavage of the cyclobutane ring.
The strain in the cyclobutane ring can also influence the stability of intermediates formed during a reaction. A carbocation or radical center adjacent to the cyclobutane ring might trigger rearrangements that involve ring expansion or fragmentation to alleviate the strain. The puckered conformation of the cyclobutane ring, where one carbon atom is out of the plane of the other three, also plays a role in its reactivity by slightly reducing torsional strain. masterorganicchemistry.com
Table 2: Ring Strain in Small Cycloalkanes
| Cycloalkane | Total Ring Strain (kcal/mol) | Source |
| Cyclopropane | 27.6 | masterorganicchemistry.com |
| Cyclobutane | 26.3 | masterorganicchemistry.commasterorganicchemistry.com |
Mechanistic Studies of Rearrangements Involving Ethynylcyclobutane Structures
While specific mechanistic studies on rearrangements of this compound are not documented, the combination of a strained ring and a reactive alkyne moiety suggests a rich potential for molecular rearrangements. Lewis acid catalysis, in particular, is known to promote complex cyclization and rearrangement cascades involving alkynes. digitellinc.com
One can envision a scenario where a Lewis acid coordinates to the ethynyl group, activating it for nucleophilic attack. This could initiate a cascade of events, potentially involving the participation of the cyclobutane ring. For instance, acid-catalyzed reactions of compounds with similar structural motifs, such as epoxyallylsilanes, have been shown to lead to unexpected tandem rearrangement-cyclization processes instead of the expected direct cyclization products. nih.gov
Furthermore, Lewis acid-catalyzed reactions of molecules containing both an alkyne and another functional group can lead to hydride shifts and subsequent cyclizations. digitellinc.com In the case of this compound, protonation or coordination of a Lewis acid to the nitrogen or the alkyne could generate a reactive intermediate prone to rearrangement. The relief of ring strain from the cyclobutane could be a powerful driving force for such a process. For example, the reaction of naphthaldehyde derivatives can be converted to polycyclic compounds through a cascade of photocycloaddition and acid-catalyzed rearrangement. tum.de
Stability and Decomposition Pathways under Varied Conditions
The stability of this compound is intrinsically linked to the chemical robustness of its constituent parts: the strained cyclobutane ring and the terminal alkyne. The high ring strain of cyclobutane makes it more susceptible to thermal decomposition compared to larger cycloalkanes. masterorganicchemistry.commasterorganicchemistry.com Therefore, it is expected that under elevated temperatures, this compound could undergo decomposition pathways initiated by the cleavage of the cyclobutane ring.
The presence of the amine and ethynyl functional groups introduces additional potential decomposition pathways. Under acidic conditions, protonation of the amine nitrogen is likely. Strong acidic conditions could also promote hydration of the ethynyl group to form a ketone, or potentially trigger rearrangements involving the cyclobutane ring, as discussed previously.
The stability of heterocyclic compounds can be systematically investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and enthalpies. beilstein-journals.org While such data is not available for this compound, studies on other nitrogen-containing heterocycles show a wide range of thermal stabilities depending on their structure. beilstein-journals.org
In the context of metabolic stability, tertiary cycloalkyl amines can undergo oxidation at the α-carbon, leading to the formation of electrophilic iminium ions and aldehyde metabolites. nih.gov This represents a potential decomposition or metabolic pathway for this compound in a biological system. nih.gov
Advanced Spectroscopic and Structural Characterization for Elucidation of N Ethyl 1 Ethynylcyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Framework Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. While specific experimental data for N-ethyl-1-ethynylcyclobutan-1-amine is not publicly available, a theoretical spectrum can be predicted based on established principles and data from analogous structures. libretexts.orgdocbrown.inforesearchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Hydrogens on carbons adjacent to the electron-withdrawing amine nitrogen are deshielded and appear further downfield. openstax.org The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The cyclobutane (B1203170) ring protons would likely appear as complex multiplets. The amine proton (N-H) signal is typically broad and its chemical shift can vary; its presence can be confirmed by its disappearance upon D₂O exchange. libretexts.orgopenstax.org The terminal alkyne proton is anticipated to be a sharp singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Carbons bonded to the nitrogen atom are deshielded and shift downfield. openstax.org The quaternary carbon of the cyclobutane ring, bonded to both the nitrogen and the ethynyl (B1212043) group, would have a characteristic chemical shift. The two carbons of the terminal alkyne (C≡CH) would also show distinct signals in the typical alkyne region.
Predicted NMR Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| -CH₂- (ethyl) | ~2.6 | Quartet (q) |
| Cyclobutane Ring Protons | ~1.5 - 2.2 | Multiplet (m) |
| -CH₃ (ethyl) | ~1.1 | Triplet (t) |
| N-H | Variable, broad | Singlet (s) |
| C≡C-H | ~2.0 - 2.5 | Singlet (s) |
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| C≡CH (alkyne) | ~80 - 90 |
| C≡CH (alkyne) | ~70 - 80 |
| Quaternary Cyclobutane Carbon | ~55 - 65 |
| -CH₂- (ethyl) | ~40 - 50 |
| Cyclobutane Ring Carbons | ~15 - 35 |
| -CH₃ (ethyl) | ~14 - 16 |
Mass Spectrometry (MS) for Molecular Mass Determination and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound (C₈H₁₃N), the expected exact mass is 123.1048 Da. uni.lu A key fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to the formation of a resonance-stabilized cation. libretexts.orgopenstax.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 124.11208 m/z. uni.lu This high level of precision allows for the unambiguous determination of the molecular formula.
Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 124.11208 |
| [M+Na]⁺ | 146.09402 |
| [M+K]⁺ | 162.06796 |
| [M+NH₄]⁺ | 141.13862 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its secondary amine, terminal alkyne, and alkane functionalities.
N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org
C≡C-H Stretch: The terminal alkyne should produce a sharp, strong absorption band at approximately 3300 cm⁻¹. This peak may sometimes overlap with the N-H stretch.
C≡C Stretch: A weak to medium intensity absorption is anticipated in the 2100-2140 cm⁻¹ range, which is characteristic of a terminal alkyne C≡C bond stretch.
C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the ethyl and cyclobutane groups will appear just below 3000 cm⁻¹.
N-H Bend: An N-H bending vibration may be observed near 1600 cm⁻¹. wpmucdn.com
Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine |
| ~3300 | C-H Stretch | Terminal Alkyne |
| 2850-2960 | C-H Stretch | Alkyl (Cyclobutane, Ethyl) |
| 2100-2140 | C≡C Stretch | Terminal Alkyne |
| ~1600 | N-H Bend | Secondary Amine |
Advanced Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for assessing their purity.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, a reverse-phase high-performance liquid chromatography (HPLC) method would likely be employed. sielc.com
A typical method would involve a C18 stationary phase column with a mobile phase gradient consisting of water and a polar organic solvent like acetonitrile (B52724), often with a small amount of an acid modifier such as formic acid to ensure good peak shape and promote ionization for the MS detector. The LC system would separate the target compound from any impurities or byproducts. The eluent would then be introduced into the mass spectrometer, which would confirm the identity of the main peak by its mass-to-charge ratio and provide mass information for any separated impurities, thus serving as a robust method for both purity assessment and identity confirmation.
Gas Chromatography (GC)
To overcome these challenges, the use of a specialized capillary column designed for the analysis of volatile amines is paramount. A base-deactivated column, such as the Rtx-Volatile Amine, is specifically engineered to minimize active sites and provide a more inert surface for the separation of basic compounds. gcms.czrestek.comrestek.com These columns are typically characterized by a stable bonded phase that is not only selective for basic analytes but also robust enough to handle potential sample matrices, including residual solvents from synthesis. gcms.czrestek.com The high thermal stability of such columns, often up to 290 °C, is also advantageous, allowing for the elution of a wide range of amines and enabling the "baking out" of contaminants to maintain column performance. gcms.cz
While derivatization is a common strategy to improve the GC analysis of primary and secondary amines by reducing their polarity and improving volatility through techniques like acylation or silylation, it is generally not required for tertiary amines like this compound. researchgate.netnih.govlibretexts.orgnih.gov The absence of active hydrogen atoms on the nitrogen atom makes it less prone to the strong intermolecular hydrogen bonding that affects primary and secondary amines. libretexts.org However, ensuring the entire sample pathway, from the injector to the detector, is highly inert is crucial to prevent sample loss and peak distortion. gcms.czrestek.com
Detailed Research Findings
In a hypothetical analysis, the primary objective would be to achieve a sharp, symmetrical peak for this compound. The retention time would be influenced by the temperature program and the carrier gas flow rate. A faster temperature ramp would decrease the retention time but could also reduce the separation from any closely eluting impurities. The choice of a flame ionization detector (FID) is appropriate given the carbon-based structure of the analyte, offering good sensitivity. For structural confirmation and identification of potential byproducts from the synthesis, coupling the GC to a mass spectrometer (MS) would be the method of choice. The mass spectrum for a tertiary amine like this would be expected to show a characteristic fragmentation pattern, likely involving the loss of an ethyl group or cleavage adjacent to the cyclobutane ring. chromforum.org
| Parameter | Recommended Condition |
| Column | Rtx-Volatile Amine (or equivalent base-deactivated) |
| Dimensions | 30 m x 0.25 mm ID, 0.50 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| Injector | Splitless, 250°C |
| Detector | Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis and purification of this compound. Given its basic nature, a reversed-phase HPLC method would be the most common approach. sielc.comyoutube.com The primary challenge in the HPLC analysis of basic compounds is controlling the secondary interactions with the stationary phase that can lead to poor peak shape and variable retention. researchgate.net
To achieve good chromatography, careful selection of the column and mobile phase is essential. A C18 column with high-purity silica (B1680970) and effective end-capping is a suitable starting point. pharmaknowledgeforum.com Modern columns specifically designed for the analysis of basic compounds often feature a modified surface chemistry to shield residual silanols and improve peak symmetry. halocolumns.com Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer excellent retention and selectivity for polar and ionizable compounds. sielc.com
The pH of the mobile phase is a critical parameter. researchgate.netpharmaknowledgeforum.com To ensure consistent ionization and minimize silanol (B1196071) interactions, the mobile phase should be buffered at a pH that keeps the amine protonated (typically pH < 7). A low concentration of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is commonly used. chromforum.org The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) will control the retention time, with higher concentrations leading to faster elution. pharmaknowledgeforum.com
Furthermore, since this compound is a chiral molecule, chiral HPLC could be employed to separate its enantiomers. This would require a chiral stationary phase (CSP). sigmaaldrich.comresearchgate.net The alkyne group itself is not a strong chromophore for UV detection. nih.gov To enhance detectability, especially for chiral separations where sample load might be low, derivatization to introduce a UV-active or fluorescent tag could be considered. sigmaaldrich.comnih.gov An interesting approach for alkynes is the formation of a cobalt-complex, which can be readily analyzed by chiral HPLC and also enhances UV visibility. nih.govresearchgate.net
Detailed Research Findings
In a potential reversed-phase HPLC method, the retention of this compound would be expected to decrease as the proportion of organic solvent in the mobile phase increases. The peak shape would be highly dependent on the pH and the type of buffer used. A mobile phase with a pH around 3-4 would ensure the amine is fully protonated, leading to more symmetrical peaks. The use of a mass spectrometer as a detector (LC-MS) would be highly beneficial, providing molecular weight confirmation and structural information, which is particularly useful when a strong chromophore is absent. For chiral analysis, the separation of enantiomers on a polysaccharide-based chiral stationary phase would be investigated, likely requiring optimization of the mobile phase composition to achieve baseline resolution.
| Parameter | Recommended Condition |
| Column | C18 for basic compounds (e.g., XBridge C18, Gemini C18) or Chiral (e.g., Lux Cellulose-1) |
| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI) |
Computational and Theoretical Chemistry Studies of N Ethyl 1 Ethynylcyclobutan 1 Amine
Electronic Structure Investigations and Bonding Analysis
The electronic structure of N-ethyl-1-ethynylcyclobutan-1-amine is characterized by the interplay of its constituent functional groups: the strained cyclobutane (B1203170) ring, the electron-rich ethynyl (B1212043) group, and the secondary amine. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is anticipated to be localized primarily on the nitrogen atom of the amine and the π-system of the ethynyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the acetylenic carbon atoms and the antibonding orbitals of the C-N and C-C bonds of the cyclobutane ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. This analysis would likely reveal strong σ-bonds forming the framework of the cyclobutane and ethyl groups. The carbon-carbon triple bond of the ethynyl group will exhibit one strong σ-bond and two weaker π-bonds. The nitrogen atom's lone pair of electrons is a significant feature, contributing to the molecule's basicity and nucleophilicity. The strained nature of the four-membered cyclobutane ring would be reflected in bent bond paths and increased p-orbital character in the C-C bonds compared to acyclic alkanes.
Conformational Analysis of the Cyclobutane and Ethynyl-Amine System
The conformational flexibility of this compound is primarily dictated by the puckering of the cyclobutane ring and the rotation around the C-N and C-C single bonds of the ethyl group. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of the inherent ring strain. Computational modeling can identify the most stable puckered conformation and the energy barrier to ring inversion.
Furthermore, rotation around the bond connecting the ethyl group to the nitrogen atom and the bond between the nitrogen and the cyclobutane ring will lead to various rotamers. Potential energy surface (PES) scans can be computationally generated to identify the global minimum energy conformation and other low-energy conformers. It is expected that steric hindrance between the ethyl group, the ethynyl group, and the cyclobutane ring will play a significant role in determining the preferred spatial arrangement of the molecule.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of this compound and exploring potential reaction pathways. The calculated HOMO and LUMO energies and distributions can indicate its susceptibility to various reagents. The electron-rich nature of the amine and the ethynyl group suggests that the molecule will readily participate in reactions with electrophiles. For instance, the nitrogen lone pair can be protonated or alkylated. The π-bonds of the ethynyl group are susceptible to addition reactions.
Molecular Electrostatic Potential (MEP) maps can visually represent the electron density distribution and highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom and the ethynyl triple bond, confirming these as likely sites for electrophilic attack.
Transition state theory, combined with quantum chemical calculations, can be employed to model reaction mechanisms. For example, the mechanism of an addition reaction to the ethynyl group could be elucidated by locating the transition state structure and calculating the activation energy. This would provide valuable information on the feasibility and kinetics of the proposed reaction.
Computational Prediction of Spectroscopic Parameters for Structural Assignment
Computational chemistry can predict various spectroscopic parameters that would be instrumental in the experimental identification and characterization of this compound.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | Protons on cyclobutane ring: 2.0-2.5 ppm; Protons on ethyl group (CH₂): 2.5-3.0 ppm; Protons on ethyl group (CH₃): 1.0-1.5 ppm; Acetylenic proton: ~2.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Quaternary carbon of cyclobutane: 50-60 ppm; CH₂ carbons of cyclobutane: 20-30 ppm; Acetylenic carbons: 70-90 ppm; Ethyl group carbons: 15-20 ppm (CH₃), 40-50 ppm (CH₂) |
| IR Spectroscopy | Vibrational Frequency (ν) | C≡C stretch: ~2100 cm⁻¹; ≡C-H stretch: ~3300 cm⁻¹; N-H stretch (secondary amine): 3300-3500 cm⁻¹ (if present as a salt); C-N stretch: 1100-1250 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺: 124.1121 u |
Disclaimer: These are predicted values based on computational models and typical ranges for similar functional groups. Actual experimental values may vary.
These predicted spectra serve as a valuable reference for chemists attempting to synthesize and confirm the structure of this compound. Discrepancies between predicted and experimental spectra can also provide deeper insights into the molecule's specific electronic and structural nuances.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
A range of quantum chemical descriptors can be calculated for this compound to quantify its chemical properties and establish structure-reactivity relationships.
Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Predicted Value | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 to -9.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.5 to 11.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity | 1.0 to 2.0 D | Influences intermolecular interactions and solubility. |
| Polarizability | The ease with which the electron cloud can be distorted | 12 to 15 ų | Affects intermolecular forces. |
| Global Hardness (η) | Resistance to change in electron distribution | 4.75 to 5.75 eV | A larger value indicates higher stability. |
| Global Softness (S) | The reciprocal of global hardness | 0.08 to 0.11 eV⁻¹ | A larger value indicates higher reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | 3.75 to 4.25 eV | Provides insight into charge distribution. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule | 0.6 to 0.9 eV | Quantifies the ability to accept electrons. |
Disclaimer: These values are estimations based on theoretical calculations for a molecule with this structure.
By correlating these descriptors with potential biological activity or chemical reactivity for a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed. These models are instrumental in rational drug design and materials science for predicting the properties of novel compounds without the need for extensive experimental synthesis and testing.
Role and Applications of N Ethyl 1 Ethynylcyclobutan 1 Amine in Organic Synthesis and Materials Science
Utilization as a Key Building Block in Complex Molecule Synthesis
The presence of three distinct functional groups—the secondary amine, the terminal alkyne, and the cyclobutane (B1203170) core—allows for a variety of synthetic transformations. The amine can undergo N-alkylation, acylation, and other standard amine chemistries, while the terminal alkyne is a versatile handle for reactions such as Sonogashira coupling, Glaser coupling, and, most notably, azide-alkyne cycloadditions ("click chemistry"). wikipedia.orgorganic-chemistry.org This multifunctionality enables the sequential or orthogonal derivatization of the molecule, leading to the construction of intricate molecular architectures. researchgate.net
Table 1: Potential Synthetic Transformations of N-ethyl-1-ethynylcyclobutan-1-amine
| Functional Group | Reaction Type | Potential Products |
| Secondary Amine | Acylation | Amides |
| Alkylation | Tertiary Amines | |
| Reductive Amination | Substituted Amines | |
| Terminal Alkyne | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles |
| Sonogashira Coupling | Aryl/Vinyl-substituted Alkynes | |
| Glaser Coupling | Symmetrical Diynes | |
| Cyclobutane Ring | Ring-opening reactions | Functionalized acyclic compounds |
This compound as a Scaffold for Novel Chemical Architectures
A scaffold in medicinal chemistry and materials science provides a core structure upon which diverse functionalities can be appended. The rigid cyclobutane core of this compound provides a stable and predictable framework for the spatial arrangement of substituents. nih.govlifechemicals.com This is particularly important in drug discovery, where the precise orientation of pharmacophoric groups is critical for binding to biological targets. ru.nlnih.gov
The ability to modify both the amine and the alkyne allows for the creation of a wide array of derivatives from a single, well-defined scaffold. For instance, the alkyne can be used to attach large, complex moieties via click chemistry, while the amine can be functionalized to modulate properties such as solubility or to introduce additional binding interactions. wikipedia.orgnih.gov This modular approach is highly efficient for generating libraries of compounds for screening purposes. lifechemicals.com The unique puckered structure of the cyclobutane ring can also be used to mimic or replace other cyclic systems in known bioactive molecules, potentially leading to improved properties such as metabolic stability. ru.nlnih.gov
Precursor in the Synthesis of Diverse Compound Libraries
The concept of compound libraries is central to modern high-throughput screening and drug discovery. The structural and functional attributes of this compound make it an excellent precursor for the synthesis of such libraries. The reliability and efficiency of reactions involving its functional groups, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are key advantages. wikipedia.orgorganic-chemistry.org
By reacting this compound with a diverse set of azides, a library of triazole-containing compounds can be rapidly assembled. digitellinc.com Further diversity can be introduced by varying the substituent on the secondary amine. This combinatorial approach allows for the systematic exploration of chemical space around the cyclobutane scaffold, increasing the probability of identifying compounds with desired biological or material properties. The commercial availability of a wide range of azides and acylating/alkylating agents facilitates this process.
Potential in the Development of Advanced Materials with Tunable Properties
The incorporation of unique molecular building blocks into polymers and other materials can lead to novel properties. The rigid cyclobutane unit of this compound can impart thermal stability and mechanical strength to a polymer backbone. lifechemicals.com Furthermore, the terminal alkyne provides a reactive site for polymerization or for post-polymerization modification.
For example, the alkyne group can participate in polymerization reactions to form polyacetylenes or can be used to crosslink polymer chains, leading to the formation of robust networks. The amine functionality can be used to tune the material's properties, such as its solubility, hydrophilicity, or its ability to coordinate with metal ions. The ability to functionalize the molecule at two distinct points allows for the creation of materials with precisely controlled architectures and properties. For instance, it could be used to create stress-responsive polymers or materials for supramolecular chemistry applications. lifechemicals.com
Applications in Advanced Chemical Research (excluding biological applications)
Beyond its potential in drug discovery and materials science, this compound can be a valuable tool in various areas of advanced chemical research. The strained four-membered ring can be a substrate for studying ring-opening reactions, providing insights into reaction mechanisms and the synthesis of functionalized acyclic compounds. acs.org
The terminal alkyne makes it a suitable partner for a range of catalytic transformations, allowing for the exploration of new catalytic systems and synthetic methodologies. organic-chemistry.org Its use in "click chemistry" extends beyond the synthesis of libraries for biological screening to the construction of complex molecular assemblies, such as interlocked molecules (catenanes and rotaxanes) and functionalized surfaces. wikipedia.org The unique combination of functional groups within a compact structure makes it a versatile platform for fundamental chemical investigations.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green and efficient methods for the synthesis of complex amines is a paramount goal in modern organic chemistry. For a molecule like N-ethyl-1-ethynylcyclobutan-1-amine, future research will undoubtedly focus on moving beyond traditional, often wasteful, synthetic paradigms.
Current synthetic approaches to structurally similar tertiary amines often rely on methods with low atom economy, such as the Gabriel synthesis or reductive amination, which can generate stoichiometric waste. The development of catalytic 'hydrogen borrowing' or 'hydrogen autotransfer' reactions presents a more sustainable alternative. This approach, which involves the in-situ oxidation of a primary alcohol to an aldehyde, followed by reductive amination with a primary amine and subsequent N-alkylation, could be adapted for the synthesis of this compound. The primary byproduct in this case would be water, aligning with the principles of green chemistry.
Furthermore, the origin of the cyclobutane (B1203170) core is a critical consideration for sustainability. Future research could explore the use of biomass-derived precursors to construct the four-membered ring, moving away from petrochemical feedstocks. The scalability of any proposed synthetic route is another significant challenge. Processes that are efficient on a laboratory scale may face hurdles in terms of reagent availability, energy consumption, and waste management when scaled up for industrial production. Overcoming these challenges will require innovative reactor design and process intensification.
| Synthetic Strategy | Advantages | Challenges |
| Hydrogen Borrowing | High atom economy, water as the main byproduct. | Catalyst development, substrate scope limitations. |
| Biomass-derived Precursors | Reduced reliance on fossil fuels, potential for novel structures. | Efficient conversion pathways, separation and purification. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Reactor design for multiphasic systems, catalyst stability. |
Exploration of Undiscovered Transformation Reactions and Mechanistic Pathways
The dual functionality of the tertiary amine and the terminal alkyne in this compound opens up a vast landscape of potential chemical transformations that remain to be explored. The terminal alkyne can undergo a plethora of reactions, including cycloadditions, hydrofunctionalizations, and coupling reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) could be employed to synthesize novel triazole-containing compounds.
The tertiary amine can act as a directing group, a catalyst, or a participating reactant. Its interaction with the ethynyl (B1212043) group could lead to novel intramolecular cyclizations or rearrangements. For example, under appropriate catalytic conditions, a hydroaminoalkylation could occur, leading to the formation of allylic amines.
A significant challenge in exploring these reactions will be understanding the intricate mechanistic pathways. Computational chemistry will be an invaluable tool in this regard. Density functional theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into the thermodynamics and kinetics of different reaction pathways. Such studies can help in predicting the feasibility of new reactions and in optimizing reaction conditions to favor desired products.
Integration of this compound into Automated Synthesis Platforms
The integration of novel building blocks into automated synthesis platforms is a key step towards accelerating drug discovery and materials science. The unique three-dimensional structure of this compound makes it an attractive candidate for inclusion in fragment libraries for high-throughput screening. However, several challenges must be addressed for its successful integration.
The physical properties of the compound, such as its solubility and stability, will need to be thoroughly characterized to ensure compatibility with the solvents and reagents used in automated systems. The development of robust and reliable synthetic routes that can be performed by robotic platforms is also crucial. This includes minimizing the need for manual interventions such as purification of intermediates.
Furthermore, the reactivity of the ethynyl and amine groups will need to be carefully managed to avoid undesired side reactions during automated synthesis campaigns. This may require the use of protecting groups or the development of highly selective reaction conditions. The successful integration of this compound into automated platforms will enable the rapid synthesis of large libraries of derivatives for biological screening and materials testing.
| Integration Challenge | Potential Solution |
| Solubility and Stability | Thorough physicochemical characterization, formulation development. |
| Robust Automated Synthesis | Development of solid-phase synthesis routes, use of scavenger resins. |
| Reactivity Management | Orthogonal protecting group strategies, highly selective catalysts. |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction kinetics and mechanisms is essential for the development of efficient and selective chemical processes. Advanced characterization techniques that allow for the in situ monitoring of reactions involving this compound will be crucial in this endeavor.
Process Analytical Technology (PAT) tools, such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. The distinct vibrational frequencies of the ethynyl group make it an excellent handle for Raman spectroscopy, allowing for sensitive and selective monitoring of its transformations.
Operando Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can provide detailed structural information about species present in a reacting mixture. This can be particularly useful for identifying transient intermediates and for elucidating complex reaction networks. The combination of these in situ techniques with kinetic modeling will enable the development of a comprehensive understanding of the reactivity of this compound.
Overcoming Intrinsic Steric and Electronic Limitations in Reactivity
The chemical structure of this compound presents unique steric and electronic challenges that will influence its reactivity. The cyclobutane ring is known to exhibit significant ring strain, which can affect the bond angles and reactivity of the attached functional groups. The puckered conformation of the cyclobutane ring can also create steric hindrance, potentially limiting access to the reactive centers.
The electronic properties of the ethynyl group, which can act as both a weak electron-withdrawing group via induction and a π-donor through resonance, will modulate the basicity and nucleophilicity of the tertiary amine. Understanding this interplay is crucial for predicting and controlling the outcome of reactions involving the amine.
Future research should focus on quantifying these steric and electronic effects through a combination of experimental and computational methods. For example, kinetic studies of reactions at the amine or alkyne can be compared with those of analogous compounds lacking the cyclobutane ring or the ethynyl group to dissect the contribution of each structural element. This fundamental understanding will be essential for designing new reactions and for rationally tuning the reactivity of this versatile molecule.
| Structural Feature | Potential Effect on Reactivity | Research Approach |
| Cyclobutane Ring Strain | Altered bond angles, increased reactivity of exocyclic bonds. | Calorimetry, computational analysis of strain energy. |
| Cyclobutane Steric Hindrance | Reduced reaction rates, altered stereoselectivity. | Kinetic studies, X-ray crystallography of derivatives. |
| Ethynyl Group Electronics | Modulation of amine basicity and nucleophilicity. | pKa measurements, Hammett analysis, DFT calculations. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-1-ethynylcyclobutan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 0–50°C), solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time (12–48 hours). Catalytic systems like palladium or copper-based catalysts may facilitate cyclobutane ring formation and ethynyl group incorporation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
Q. How should researchers characterize the stereochemistry and electronic properties of this compound?
- Methodological Answer :
- Stereochemistry : Use X-ray crystallography for absolute configuration determination. Chiral HPLC or polarimetry can resolve enantiomers if applicable.
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry assess conjugation effects of the ethynyl group. Computational methods (DFT calculations) predict electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
- Data Presentation : Tabulate spectral peaks (e.g., NMR chemical shifts) and computational results for cross-validation .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to moisture and oxidation due to the ethynyl moiety. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Include control samples spiked with radical scavengers (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its reactivity in click chemistry or cross-coupling reactions?
- Methodological Answer : The ethynyl group enables Huisgen cycloaddition (copper-catalyzed azide-alkyne click chemistry) for bioconjugation. Reactivity can be quantified via kinetic studies (e.g., monitoring reaction progress with in-situ IR spectroscopy). Compare turnover frequencies (TOF) with analogous compounds lacking the ethynyl group. Steric effects from the cyclobutane ring may reduce reaction rates, requiring optimization of catalyst loading (e.g., CuI vs. Ru complexes) .
Q. What mechanistic insights explain contradictory biological activity data for this compound in receptor binding assays?
- Methodological Answer : Contradictions may arise from:
- Receptor Subtype Selectivity : Perform competitive binding assays (e.g., radioligand displacement) across receptor isoforms (e.g., serotonin 5-HT vs. dopamine D).
- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity.
- Metabolic Instability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethynyl oxidation). Stabilize via deuteration at vulnerable positions .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Validate with in vitro Caco-2 cell permeability assays.
- Docking Studies : Simulate interactions with target proteins (e.g., monoamine transporters) using AutoDock Vina. Compare binding scores with known agonists/antagonists to rationalize activity discrepancies .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Methodological Answer :
- Spectral Mismatches : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.
- DFT vs. Experimental Geometry : Optimize computational parameters (e.g., basis set, solvent model) to align with crystallographic data.
- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of biological activity variations across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
